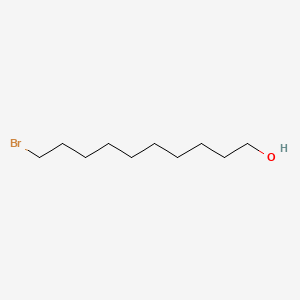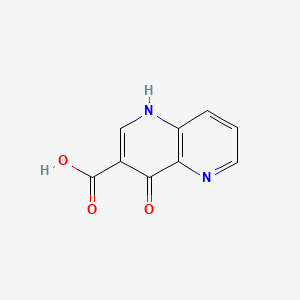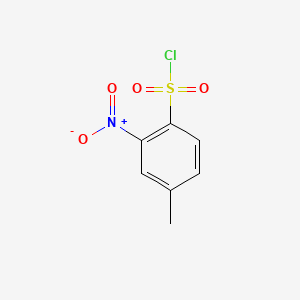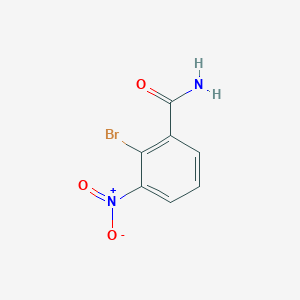
2-ブロモ-3-ニトロベンズアミド
概要
説明
2-Bromo-3-nitrobenzamide is an organic compound with the molecular formula C7H5BrN2O3. It is a member of the nitroaromatic compounds, which are commonly used as building blocks in synthetic chemistry . This compound is characterized by the presence of both bromine and nitro functional groups attached to a benzamide core, making it a versatile intermediate in various chemical reactions.
科学的研究の応用
2-Bromo-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
生化学分析
Biochemical Properties
2-Bromo-3-nitrobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that catalyze such reactions . The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of enzymes, leading to inhibition or activation of enzymatic activity.
Cellular Effects
The effects of 2-Bromo-3-nitrobenzamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, 2-Bromo-3-nitrobenzamide can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-Bromo-3-nitrobenzamide exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target biomolecule, thereby altering its function. Additionally, 2-Bromo-3-nitrobenzamide can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Bromo-3-nitrobenzamide over time are crucial factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under standard storage conditions but may degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that 2-Bromo-3-nitrobenzamide can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure leads to sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Bromo-3-nitrobenzamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can induce significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects are typically associated with high doses, leading to cellular damage and impaired organ function.
Metabolic Pathways
2-Bromo-3-nitrobenzamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Bromo-3-nitrobenzamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, 2-Bromo-3-nitrobenzamide may be actively transported into the mitochondria, where it can exert its effects on mitochondrial function.
Subcellular Localization
The subcellular localization of 2-Bromo-3-nitrobenzamide is critical for its activity and function. The compound is known to localize in specific cellular compartments such as the nucleus and mitochondria . Targeting signals and post-translational modifications play a role in directing 2-Bromo-3-nitrobenzamide to these compartments, where it can interact with key biomolecules and influence cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-nitrobenzamide typically involves the bromination of 3-nitrobenzamide. One common method is to start with 3-nitrobenzamide and react it with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 2-position of the benzamide ring .
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient brominating agents such as dibromohydantoin in the presence of sulfuric acid. This method offers advantages in terms of yield and purity of the final product. The reaction conditions are optimized to maintain a balance between reaction rate and product quality .
化学反応の分析
Types of Reactions
2-Bromo-3-nitrobenzamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of 2-bromo-3-aminobenzamide.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
作用機序
The mechanism of action of 2-Bromo-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that can exhibit different biological activities .
類似化合物との比較
Similar Compounds
- 2-Bromo-4-nitrobenzamide
- 3-Bromo-2-nitrobenzamide
- 2-Bromo-5-nitrobenzamide
Uniqueness
2-Bromo-3-nitrobenzamide is unique due to the specific positioning of the bromine and nitro groups on the benzamide ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, 2-Bromo-3-nitrobenzamide may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
特性
IUPAC Name |
2-bromo-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFBJRKUCSPKPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289630 | |
| Record name | 2-bromo-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35757-19-8 | |
| Record name | NSC62481 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-3-NITROBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Bromo-3-nitrobenzamide used in the synthesis of novel organoselenium compounds, and what is the significance of these compounds?
A1: 2-Bromo-3-nitrobenzamide serves as a key starting material in the synthesis of azo-bis-ebselen compounds []. These compounds are of significant interest due to their potential as mimics of glutathione peroxidase (GPx) enzymes []. GPx enzymes play a crucial role in protecting cells from oxidative damage by reducing harmful reactive oxygen species (ROS). Therefore, developing effective GPx mimics like azo-bis-ebselens could lead to novel therapeutic strategies for diseases associated with oxidative stress.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



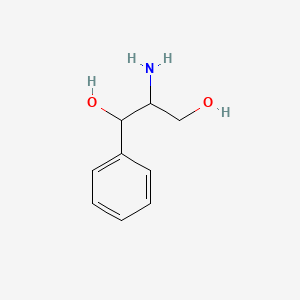


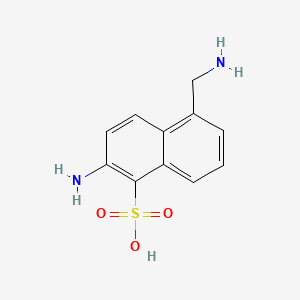
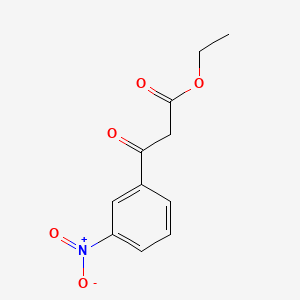
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-](/img/structure/B1266671.png)
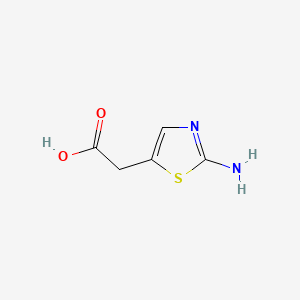
![[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-](/img/structure/B1266676.png)


